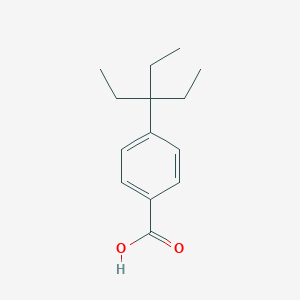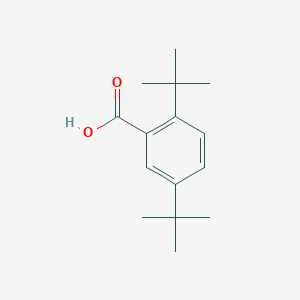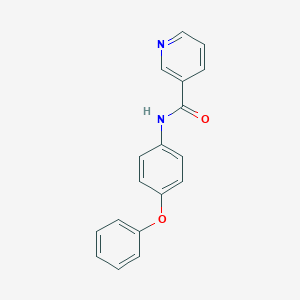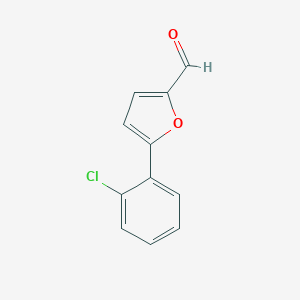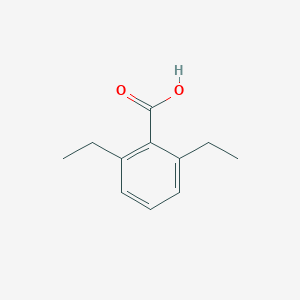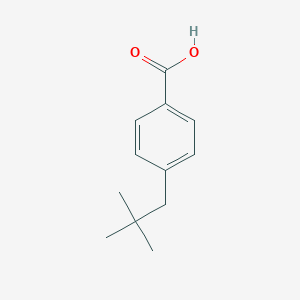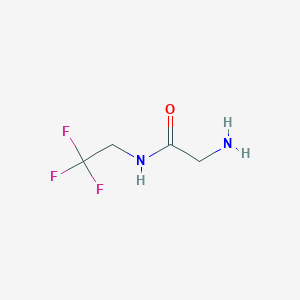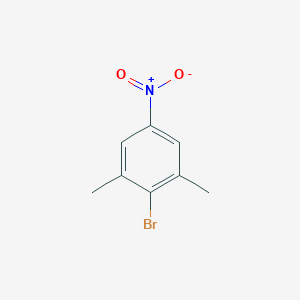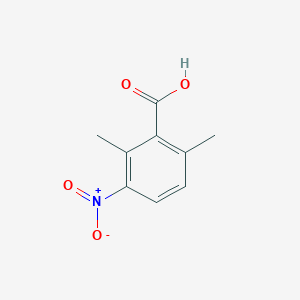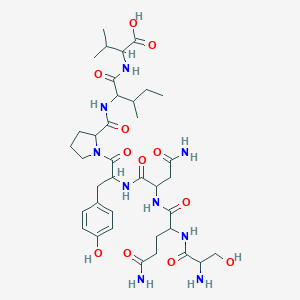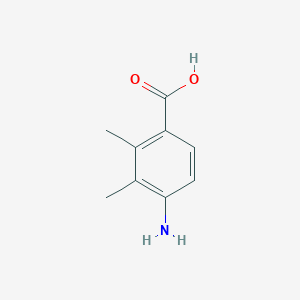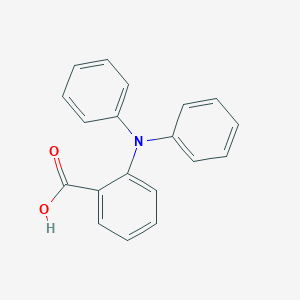
2-(Diphenylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diphenylamino)benzoic acid, also known as DPBA, is an organic compound that has gained significant attention in scientific research due to its unique chemical properties. DPBA is a derivative of benzoic acid and is commonly used in various fields of research, including the development of new drugs, materials science, and analytical chemistry.
作用機序
The mechanism of action of 2-(Diphenylamino)benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 2-(Diphenylamino)benzoic acid has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. 2-(Diphenylamino)benzoic acid has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth and division.
生化学的および生理学的効果
2-(Diphenylamino)benzoic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(Diphenylamino)benzoic acid has anticancer, antiviral, and antibacterial properties. 2-(Diphenylamino)benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that 2-(Diphenylamino)benzoic acid can inhibit tumor growth and metastasis in animal models. Additionally, 2-(Diphenylamino)benzoic acid has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
2-(Diphenylamino)benzoic acid has several advantages for use in lab experiments, including its high solubility in organic solvents and its stability under various conditions. However, 2-(Diphenylamino)benzoic acid also has several limitations, including its low water solubility and its potential for toxicity at high concentrations. Additionally, 2-(Diphenylamino)benzoic acid can be difficult to synthesize in large quantities, making it challenging to use in large-scale experiments.
将来の方向性
There are several future directions for research on 2-(Diphenylamino)benzoic acid. One area of research is the development of new drugs based on 2-(Diphenylamino)benzoic acid. Researchers are exploring the use of 2-(Diphenylamino)benzoic acid derivatives as potential anticancer, antiviral, and antibacterial agents. Additionally, researchers are investigating the use of 2-(Diphenylamino)benzoic acid as a fluorescent probe for the detection of various analytes. Another area of research is the development of new materials based on 2-(Diphenylamino)benzoic acid. Researchers are exploring the use of 2-(Diphenylamino)benzoic acid in the development of new materials with unique optical and electronic properties. Overall, 2-(Diphenylamino)benzoic acid is a promising compound with a range of potential applications in scientific research.
合成法
2-(Diphenylamino)benzoic acid can be synthesized through a variety of methods, including the reaction of benzoic acid with diphenylamine in the presence of a catalyst. The reaction is typically carried out in a solvent, such as chloroform or acetic acid, and requires careful control of temperature and reaction time to achieve high yields of 2-(Diphenylamino)benzoic acid. Other methods for synthesizing 2-(Diphenylamino)benzoic acid include the reaction of benzoic anhydride with diphenylamine and the reaction of 2-aminobenzoic acid with diphenylamine.
科学的研究の応用
2-(Diphenylamino)benzoic acid has been widely used in scientific research due to its unique chemical properties. One of the most significant applications of 2-(Diphenylamino)benzoic acid is in the development of new drugs. 2-(Diphenylamino)benzoic acid has been shown to have anticancer, antiviral, and antibacterial properties, making it a promising candidate for the development of new therapeutics. Additionally, 2-(Diphenylamino)benzoic acid has been used in materials science to develop new materials with unique optical and electronic properties. 2-(Diphenylamino)benzoic acid has also been used in analytical chemistry as a fluorescent probe for the detection of various analytes.
特性
CAS番号 |
17626-44-7 |
|---|---|
製品名 |
2-(Diphenylamino)benzoic acid |
分子式 |
C19H15NO2 |
分子量 |
289.3 g/mol |
IUPAC名 |
2-(N-phenylanilino)benzoic acid |
InChI |
InChI=1S/C19H15NO2/c21-19(22)17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,21,22) |
InChIキー |
ZEGFMCQPAMLDCS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3C(=O)O |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



